Ethyl 6-aminopicolinate
Overview
Description
Ethyl 6-aminopicolinate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Properties
Ethyl 6-aminopicolinate and its derivatives have been studied for their antibacterial properties. For instance, Koga et al. (1980) explored the structure-activity relationships in antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including compounds related to this compound. They found significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Koga et al., 1980).
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound are crucial in understanding their potential applications. Moshchitskii et al. (1968) detailed the chlorination of α, α′-aminopicoline, a process relevant to the synthesis of this compound derivatives. Such studies contribute to the development of novel synthetic routes and derivatives (Moshchitskii et al., 1968).
Bioactive Potentials
Investigations into the bioactive potentials of compounds structurally related to this compound have shown promising results. Chakraborty and Joy (2019) isolated and characterized compounds from mollusks that showed antioxidant and anti-inflammatory activities. These findings indicate potential applications of this compound derivatives in pharmacology and medicine (Chakraborty & Joy, 2019).
Neuroprotective Properties
The neuroprotective properties of compounds related to this compound have been explored. Orozco et al. (2004) studied a novel tacrine derivative, ITH4012, which showed neuroprotective effects by inducing antiapoptotic proteins. This research suggests that derivatives of this compound could have applications in treating neurodegenerative diseases (Orozco et al., 2004).
Application in Analytical Chemistry
This compound derivatives have been used in analytical chemistry. For example, Majumdar and Bag (1958) used β-aminopicolinic acid as a reagent for the estimation of palladium, indicating the utility of these compounds in chemical analysis and metal detection (Majumdar & Bag, 1958).
Properties
IUPAC Name |
ethyl 6-aminopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYDENRYZSEGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474772 | |
Record name | ethyl 6-aminopicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69142-64-9 | |
Record name | ethyl 6-aminopicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-Aminopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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